1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid 1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid
Brand Name: Vulcanchem
CAS No.: 2548986-55-4
VCID: VC11834517
InChI: InChI=1S/C14H20BrNO.C2H2O4/c1-17-11-13-6-8-16(9-7-13)10-12-2-4-14(15)5-3-12;3-1(4)2(5)6/h2-5,13H,6-11H2,1H3;(H,3,4)(H,5,6)
SMILES: COCC1CCN(CC1)CC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Molecular Formula: C16H22BrNO5
Molecular Weight: 388.25 g/mol

1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid

CAS No.: 2548986-55-4

Cat. No.: VC11834517

Molecular Formula: C16H22BrNO5

Molecular Weight: 388.25 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid - 2548986-55-4

Specification

CAS No. 2548986-55-4
Molecular Formula C16H22BrNO5
Molecular Weight 388.25 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid
Standard InChI InChI=1S/C14H20BrNO.C2H2O4/c1-17-11-13-6-8-16(9-7-13)10-12-2-4-14(15)5-3-12;3-1(4)2(5)6/h2-5,13H,6-11H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key LGVCLRXFPBAVIJ-UHFFFAOYSA-N
SMILES COCC1CCN(CC1)CC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Canonical SMILES COCC1CCN(CC1)CC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound comprises a piperidine core substituted with two functional groups:

  • 1-[(4-Bromophenyl)methyl]: A brominated aromatic moiety linked via a methyl group.

  • 4-(Methoxymethyl): A methoxy-terminated alkyl chain.
    The oxalic acid salt form enhances solubility and crystallinity, a common formulation strategy for basic amines .

Table 1: Key Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₉BrNO₂·C₂H₂O₄
Molecular Weight509.4 g/mol (base + oxalate)
SMILESCOC1CCN(CC1)Cc2ccc(Br)cc2.C(=O)(C(=O)O)O
logP (Partition Coefficient)3.4958
Hydrogen Bond Acceptors4

Spectral Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹H NMR: Aromatic protons (δ 7.31–7.13 ppm), methoxy groups (δ 3.70 ppm), and piperidine methylenes (δ 2.55–3.09 ppm) .

  • ¹³C NMR: Peaks for quaternary carbons (δ 145.3 ppm) and brominated aromatic carbons (δ 131.2 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves three primary stages:

Piperidine Core Formation

4-(Methoxymethyl)piperidine is synthesized via hydrogenation of tetrahydropyridine intermediates using rhodium catalysts under hydrogen pressure (100 psi), achieving yields >95% .

N-Alkylation

The 4-bromophenylmethyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting 4-(methoxymethyl)piperidine with 4-bromobenzyl bromide in the presence of triethylamine yields the tertiary amine .

Salt Formation

The free base is treated with oxalic acid in methanol, forming the crystalline salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
HydrogenationRh/C, H₂ (100 psi), MeOH, 24 h98%
N-Alkylation4-Bromobenzyl bromide, Et₃N, DCM, 0°C85%
Salt CrystallizationOxalic acid, MeOH, RT90%

Physicochemical Properties

Solubility and Lipophilicity

  • logP: 3.4958 indicates moderate lipophilicity, favoring membrane permeability .

  • Aqueous Solubility: Low (logSw = -3.4559), necessitating salt forms for improved bioavailability .

Stability

  • Thermal Stability: Decomposes above 250°C, typical for organic salts .

  • pH Sensitivity: Stable in acidic conditions (pH 2–5) but hydrolyzes in strong bases .

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